4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile is an organic compound with a unique structure that combines a cyclohexene ring with a trifluoromethyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile typically involves the reaction of a cyclohexene derivative with a trifluoromethylated benzonitrile. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts and organic solvents like toluene can be common in such synthetic routes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-cyclohexen-1-ylboronic acid
- 1-Cyclohexenyl trifluoromethanesulfonate
- 4-TERT-BUTYL-1-CYCLOHEXEN-1-YL TRIFLUOROMETHANESULFONATE
Uniqueness
4-(1-Cyclohexen-1-YL)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a benzonitrile moiety, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C14H12F3N |
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Molecular Weight |
251.25 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h4,6-8H,1-3,5H2 |
InChI Key |
LSNOSJSXVOBRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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